

Application Notes and Protocols for Usp8-IN-2 in High-Throughput Screening

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Compound of Interest

Compound Name: *Usp8-IN-2*

Cat. No.: *B12398559*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the deubiquitinase USP8 as a therapeutic target and the utility of **Usp8-IN-2** as a chemical probe in high-throughput screening (HTS) campaigns. Detailed protocols for biochemical and cell-based assays are provided to guide researchers in the identification and characterization of novel USP8 inhibitors.

Introduction to USP8

Ubiquitin-Specific Peptidase 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPY), is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes. USP8 removes ubiquitin from target proteins, thereby regulating their stability, localization, and activity. Key functions of USP8 include its involvement in endosomal sorting and trafficking of transmembrane receptors, such as the Epidermal Growth Factor Receptor (EGFR).

Dysregulation of USP8 activity has been implicated in several diseases, including cancers and Cushing's disease, making it an attractive target for therapeutic intervention. Inhibition of USP8 can lead to the degradation of key oncogenic proteins, suppressing tumor growth and proliferation.

Usp8-IN-2: A Tool for USP8 Inhibition

Usp8-IN-2 is a small molecule inhibitor of USP8. It serves as a valuable research tool for studying the physiological and pathological roles of USP8. In the context of drug discovery,

Usp8-IN-2 can be utilized as a reference compound in high-throughput screening assays aimed at identifying novel and more potent USP8 inhibitors.

Data Presentation: Quantitative Analysis of USP8 Inhibitors

The following tables summarize the inhibitory activities of **Usp8-IN-2** and other relevant USP8 inhibitors.

Table 1: Biochemical Potency of USP8 Inhibitors

Compound	Target	IC50 (μM)	Assay Type	Reference
Usp8-IN-2	USP8	6.0	Biochemical	[1]
DUB-IN-1	USP8	0.85	Biochemical	[2]
DUB-IN-2	USP8	0.28	Biochemical	[3]
DUB-IN-3	USP8	0.56	Biochemical	[3]
DC-U4106	USP8	1.2	Biochemical	[3]

Table 2: Cellular Activity of USP8 Inhibitors

Compound	Cell Line	GI50 (μM)	Effect	Reference
Usp8-IN-2	H1957	24.93	Inhibition of proliferation	[1]
USP8-IN-3	GH3	37.03	Inhibition of proliferation	[3]
USP8-IN-3	H1957	6.01	Inhibition of proliferation	[3]
DUBs-IN-2	AtT-20	Not specified	Decreased ACTH production and cell proliferation	[4]
DUB-IN-1	LN229, U87MG, T98G	Dose-dependent	Suppression of GBM cell proliferation	[2]

Signaling Pathways Involving USP8

USP8 is a key regulator in multiple signaling pathways, primarily through its deubiquitinating activity on various substrate proteins.

Caption: USP8 signaling pathways.

Experimental Protocols

High-Throughput Screening for USP8 Inhibitors (Biochemical Assay)

This protocol describes a generalized fluorescence-based assay for identifying inhibitors of USP8 in a high-throughput format.

Materials:

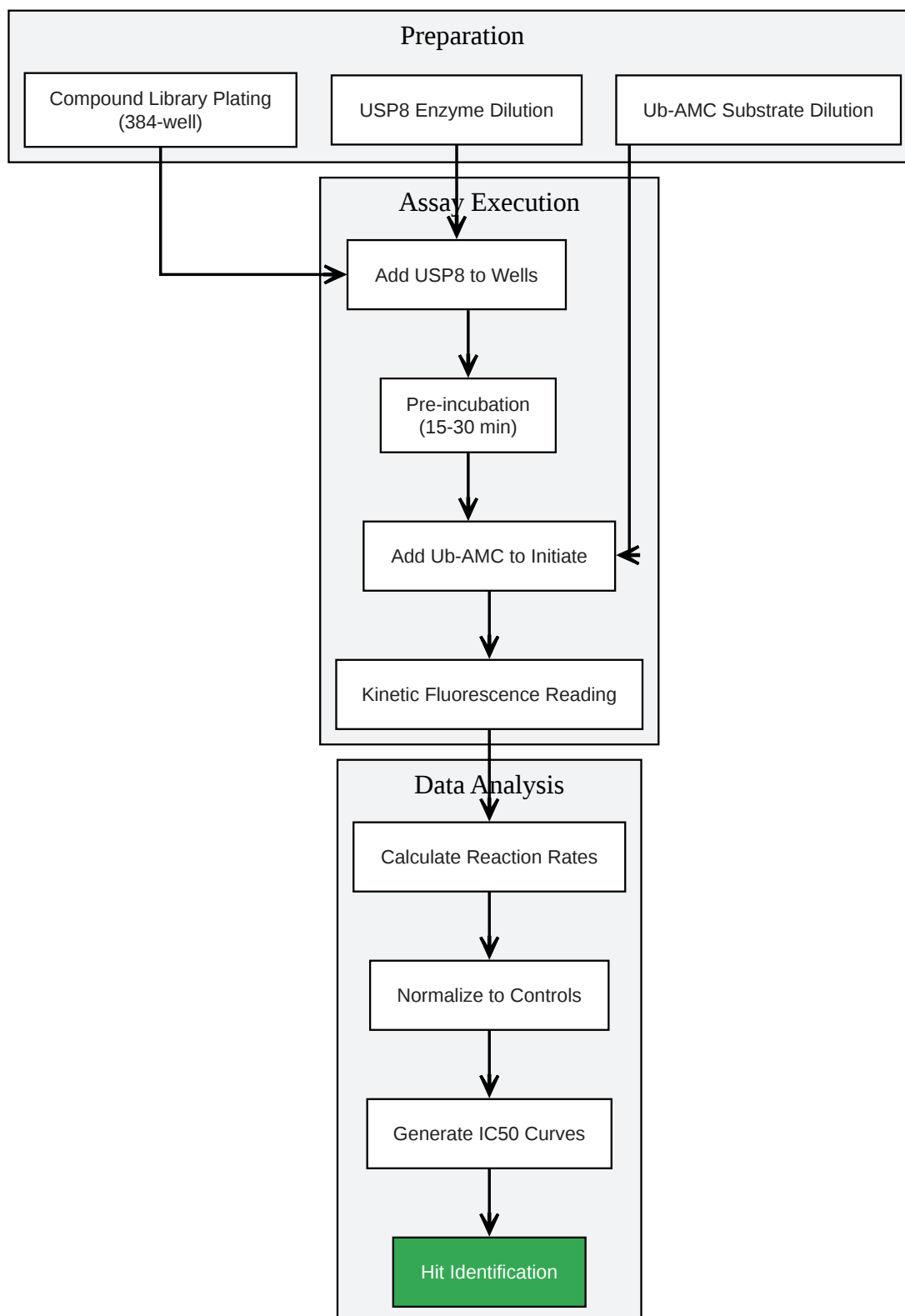
- Recombinant human USP8 enzyme

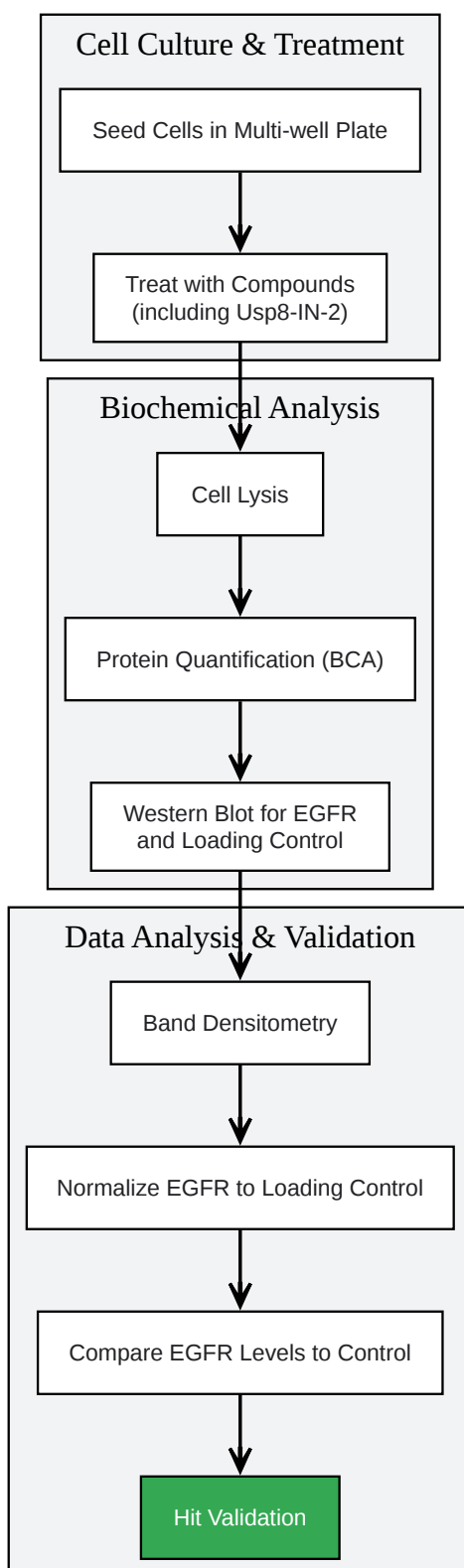
- Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine110)
- Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
- Test compounds (e.g., **Usp8-IN-2** as a positive control) dissolved in DMSO
- 384-well black, low-volume assay plates
- Plate reader capable of fluorescence detection

Procedure:

- Compound Plating:
 - Prepare serial dilutions of test compounds and **Usp8-IN-2** in DMSO.
 - Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well plate.
 - Include wells with DMSO only as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).
- Enzyme Preparation:
 - Dilute recombinant USP8 to the desired final concentration in pre-warmed assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
- Enzyme Addition and Incubation:
 - Add the diluted USP8 enzyme solution to each well of the compound-plated 384-well plate.
 - Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
- Substrate Addition and Reaction Initiation:

- Prepare the ubiquitin-AMC substrate solution in assay buffer at a concentration near its K_m value for USP8.
- Add the substrate solution to all wells to initiate the enzymatic reaction.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence plate reader.
 - Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm for Ub-AMC.
- Data Analysis:
 - Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
 - Normalize the data to the controls:
 - $\% \text{ Inhibition} = 100 * (1 - (\text{Ratecompound} - \text{Ratemin}) / (\text{Ratemax} - \text{Ratemin}))$
 - Plot the % inhibition against the compound concentration to determine the IC_{50} value.





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